![molecular formula C27H25N3O3S B1148621 NALTRINDOLE ISOTHIOCYANATE CAS No. 126876-64-0](/img/no-structure.png)
NALTRINDOLE ISOTHIOCYANATE
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Overview
Description
Naltrindole isothiocyanate is a solid compound . It is an opioid receptor antagonist . The compound is also known as NTII and has a molecular weight of 508.03 .
Synthesis Analysis
Isothiocyanates can be synthesized from alkyl and aryl amines . A general and facile one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates has been developed from their corresponding primary amines under aqueous conditions .
Molecular Structure Analysis
Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S . Isothiocyanates and indoles are naturally occurring molecules that are produced from the enzymatic hydrolysis of glucosinolates (GLS) performed by the enzyme β-thioglucoside glucohydrolase, EC 3.2.3.1 (myrosinase) .
Chemical Reactions Analysis
Isothiocyanates can chemically react with water molecules and hydroxides in neutral and alkaline solutions . The major analytical techniques employed for the qualitative and quantitative analysis of isothiocyanates and indoles are high-performance liquid chromatography and gas chromatography coupled with or without mass spectrometry detection .
Physical And Chemical Properties Analysis
Naltrindole isothiocyanate is a solid compound . It is soluble in DMSO and slightly soluble in ethanol, but insoluble in water .
Scientific Research Applications
Opioid Receptor Research
Naltrindole Isothiocyanate derivatives have been used in research related to the δ opioid receptor (DOR). These derivatives have shown a wide range of activities for the DOR, from full inverse agonists to full agonists . This makes them useful for investigating the molecular mechanisms inducing these functional activities .
Antimicrobial Properties
Isothiocyanates, including Naltrindole Isothiocyanate, exhibit various biological characteristics, one of which is their antimicrobial properties . This makes them valuable in the field of microbiology and infectious disease research .
Anti-Inflammatory Properties
Isothiocyanates also have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases and conditions .
Anticancer Properties
Isothiocyanates have been found to have anticancer properties . This makes them a subject of interest in oncology and cancer research .
Analgesic Effects
Studies have revealed that isothiocyanates encompass analgesic effects . This suggests potential applications in pain management and anesthesiology .
Cardioprotective Effects
Isothiocyanates have been found to have cardioprotective effects . This suggests potential applications in cardiology and heart disease treatment .
Neurological Disorders Treatment
Isothiocyanates have the potential to treat neurological disorders . This opens up avenues for research in neurology and mental health .
Regulation of Thyroid Gland Function
Isothiocyanates have been found to regulate thyroid gland function . This suggests potential applications in endocrinology and thyroid disease treatment .
Mechanism of Action
Target of Action
Naltrindole Isothiocyanate primarily targets the Delta Opioid Receptor (DOR) . The DOR is a crucial receptor system that regulates pain, mood, anxiety, and similar mental states .
Mode of Action
Naltrindole Isothiocyanate acts as an inverse agonist and irreversible antagonist at the DOR . It binds to the DOR with high affinity and selectivity . As an inverse agonist, it induces a response opposite to that of an agonist, while as an irreversible antagonist, it forms a covalent bond with the receptor, leading to a permanent inactivation .
Biochemical Pathways
Isothiocyanates, including Naltrindole Isothiocyanate, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . They exert their effects through a variety of distinct but interconnected signaling pathways .
Pharmacokinetics
It’s known that the compound can decrease the binding of certain radioligands to the dor, suggesting it may affect the receptor’s availability .
Result of Action
The action of Naltrindole Isothiocyanate results in the modulation of DOR activity. This can lead to changes in pain perception, mood, and anxiety . It has also been shown to prevent the development of morphine tolerance and dependence in mice .
Safety and Hazards
Future Directions
There is a gap in our pharmacological toolbox and limits our ability to investigate the biology of this receptor . Thus, new inverse agonists and irreversible antagonists of the DOR based on a novel chemical scaffold are being designed . These new compounds will provide new tools to investigate the biology of the DOR or even new potential therapeutics .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for NALTRINDOLE ISOTHIOCYANATE involves the reaction of NALTRINDOLE with thiophosgene to form NALTRINDOLE THIOCARBAMATE, which is then treated with potassium hydroxide and methyl isothiocyanate to yield the final product.", "Starting Materials": [ "NALTRINDOLE", "Thiophosgene", "Potassium hydroxide", "Methyl isothiocyanate" ], "Reaction": [ "Step 1: NALTRINDOLE is reacted with thiophosgene in anhydrous dichloromethane to form NALTRINDOLE THIOCARBAMATE.", "Step 2: The resulting NALTRINDOLE THIOCARBAMATE is then treated with a solution of potassium hydroxide in methanol.", "Step 3: Methyl isothiocyanate is added dropwise to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "Step 4: The reaction mixture is then quenched with water and extracted with dichloromethane.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield NALTRINDOLE ISOTHIOCYANATE as a yellow solid." ] } | |
CAS RN |
126876-64-0 |
Product Name |
NALTRINDOLE ISOTHIOCYANATE |
Molecular Formula |
C27H25N3O3S |
Molecular Weight |
471.578 |
Origin of Product |
United States |
Q & A
Q1: How does Naltrindole Isothiocyanate achieve its long-lasting antagonist effects on opioid receptors?
A1: Naltrindole Isothiocyanate (5'-NTII) is an irreversible opioid antagonist that binds covalently to opioid receptors. This covalent binding leads to a long-lasting inactivation of the receptor, distinguishing it from competitive antagonists that reversibly block the receptor. [, ] Specifically, 5'-NTII targets the delta opioid receptor (DOR-1) and has been used to investigate potential DOR-1 subtypes. [, ]
Q2: How does chronic exposure to high-fat diets affect the sensitivity to opioid antagonists, particularly 5'-NTII?
A3: Interestingly, research shows that dietary history can significantly impact the potency of opioid antagonists, including 5'-NTII, in inducing weight loss in rats. [] Rats fed a high-fat diet for six weeks displayed a greater magnitude of weight loss following chronic administration of 5'-NTII compared to rats fed a high-carbohydrate diet. [] This highlights the complex interplay between diet, opioid receptor function, and body weight regulation, with 5'-NTII serving as a tool to probe these interactions.
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